molecular formula C11H16Cl2N2O B12726226 6'-Chloro-2-(methylamino)-o-propionotoluidide hydrochloride CAS No. 102504-65-4

6'-Chloro-2-(methylamino)-o-propionotoluidide hydrochloride

Cat. No.: B12726226
CAS No.: 102504-65-4
M. Wt: 263.16 g/mol
InChI Key: ALZMHSLNKGRCRI-UHFFFAOYSA-N
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Description

Compound “C 3158” is a hydrophobic acrylate copolymer known for its application in waterproof coatings and binders. It is widely used in various industries due to its excellent water holdout, fast penetration, low-temperature cure, high-temperature stability, and ultraviolet resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “C 3158” involves the polymerization of acrylate monomers under controlled conditions. The process typically includes:

    Initiation: Using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Propagation: The monomers undergo polymerization in the presence of a solvent, often at elevated temperatures (around 60-80°C).

    Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.

Industrial Production Methods: In industrial settings, the production of compound “C 3158” is carried out in large-scale reactors. The process involves:

    Batch or Continuous Polymerization: Depending on the desired production scale.

    Solvent Recovery: Solvents used in the reaction are recovered and recycled.

    Purification: The polymer is purified to remove any unreacted monomers and by-products.

    Drying and Packaging: The final product is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Compound “C 3158” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, although less common.

    Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Compound “C 3158” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which compound “C 3158” exerts its effects involves:

Properties

CAS No.

102504-65-4

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(methylamino)propanamide;hydrochloride

InChI

InChI=1S/C11H15ClN2O.ClH/c1-7-5-4-6-9(12)10(7)14-11(15)8(2)13-3;/h4-6,8,13H,1-3H3,(H,14,15);1H

InChI Key

ALZMHSLNKGRCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)NC.Cl

Origin of Product

United States

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